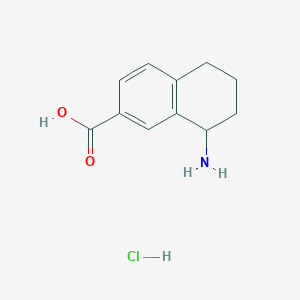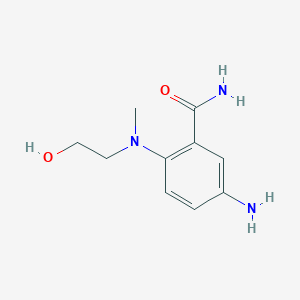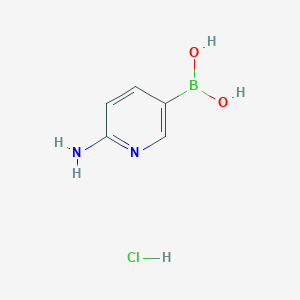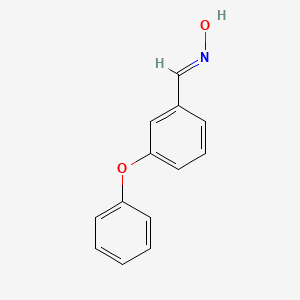![molecular formula C9H23N3 B3034055 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- CAS No. 135089-11-1](/img/structure/B3034055.png)
1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
Overview
Description
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- is a chemical compound with the molecular formula C8H20N2. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
The primary targets of the compound “1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl-”, also known as “N-[2-(dimethylamino)ethyl]-N’,N’-dimethylpropane-1,3-diamine”, are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- often involves the hydrogenation of dimethylaminopropionitrile in the presence of a nickel catalyst. This method is efficient and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, alkoxides, and amines.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products include reduced derivatives, such as primary amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- can be compared with other similar compounds, such as:
1,3-Propanediamine, N,N-dimethyl-: This compound lacks the additional dimethylaminoethyl group, making it less versatile in certain applications.
2,2-Dimethyl-1,3-propanediamine: This compound has a different substitution pattern, leading to distinct chemical and physical properties.
3-(Diethylamino)propylamine: This compound has diethylamino groups instead of dimethylamino groups, resulting in different reactivity and applications.
The uniqueness of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-11(2)8-5-6-10-7-9-12(3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWNDNHDCZANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033974.png)
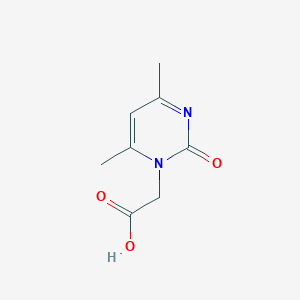
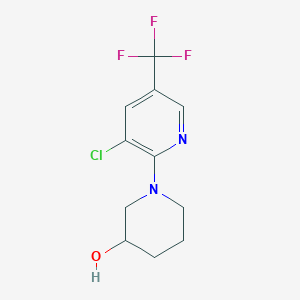
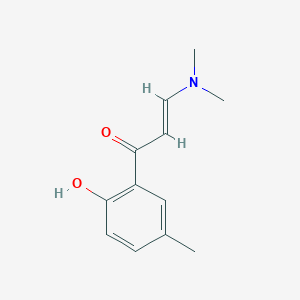
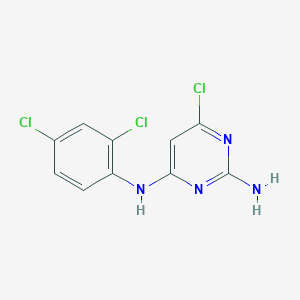
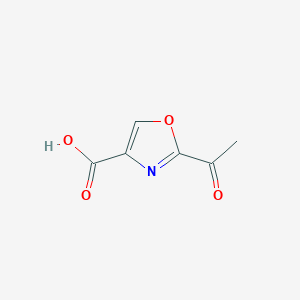
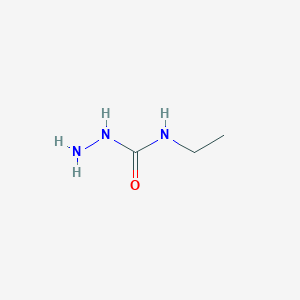
![5-Benzoyl-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B3033986.png)

